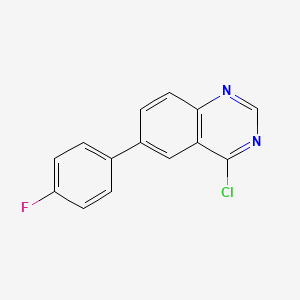

4-Chloro-6-(4-fluorophenyl)quinazoline

描述

Significance of Quinazoline (B50416) Derivatives as Privileged Structures in Contemporary Drug Discovery

Quinazoline derivatives are widely recognized as "privileged structures" in medicinal chemistry. longdom.org This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a versatile template for the design of novel bioactive compounds. acs.orgresearchgate.net The significance of the quinazoline scaffold stems from its presence in over 200 naturally occurring alkaloids and a multitude of synthetic compounds with diverse pharmacological activities. mdpi.com

The broad spectrum of biological activities associated with quinazoline derivatives underscores their importance in drug discovery. These activities include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, anticonvulsant, antiviral, and antihypertensive effects. nih.govbeilstein-journals.orgnih.govresearchgate.net Several quinazoline-based drugs are currently on the market, such as Gefitinib (B1684475), Erlotinib, and Lapatinib, which are used in cancer therapy as tyrosine kinase inhibitors. nih.gov The stability of the quinazolinone ring to oxidation, reduction, and hydrolysis further enhances its appeal as a pharmacophore. researchgate.net

The therapeutic versatility of quinazolines is largely attributed to the numerous positions on the scaffold that can be readily modified to optimize potency, selectivity, and pharmacokinetic properties. nih.gov Structure-activity relationship (SAR) studies have revealed that substitutions at the 2, 4, 6, and 8 positions of the quinazoline ring can significantly influence its biological activity. acs.orgresearchgate.net This adaptability allows medicinal chemists to fine-tune the properties of quinazoline-based compounds to target specific biological pathways with high precision. nih.gov

Historical Trajectories and Evolution of Halogenated Quinazolines in Bioactive Compound Development

The introduction of halogen atoms into the quinazoline scaffold has been a pivotal strategy in the development of potent bioactive compounds. Halogenation can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to target proteins. acs.org Historically, the exploration of halogenated quinazolines has led to the discovery of compounds with enhanced pharmacological profiles.

Structure-activity relationship studies have consistently demonstrated that the presence of halogen atoms at specific positions of the quinazoline ring can enhance antimicrobial and cytotoxic activities. acs.org For instance, the existence of a halogen atom at the 6-position has been shown to improve the antimicrobial properties of quinazolinone derivatives. acs.org Similarly, the presence of a bromo group at the C6 position in 4-anilinoquinazolines has been linked to increased antiproliferative action. nih.gov

The development of metal-catalyzed cross-coupling reactions has further revolutionized the synthesis and functionalization of halogenated quinazolines, enabling the introduction of a wide variety of substituents. mdpi.com This has expanded the chemical space available for the design of novel quinazoline-based drugs with improved therapeutic potential. The strategic incorporation of halogens continues to be a key approach in the optimization of lead compounds in modern drug discovery.

Rationale and Specific Academic Interest in Investigating the 4-Chloro-6-(4-fluorophenyl)quinazoline Scaffold

The specific academic interest in the this compound scaffold lies in its potential as a key intermediate for the synthesis of novel, biologically active molecules. The rationale for investigating this particular scaffold is based on the well-established structure-activity relationships of quinazoline derivatives.

The chloro group at the 4-position is a crucial reactive site for nucleophilic substitution reactions. mdpi.comnih.gov This allows for the facile introduction of various functional groups, particularly anilines, to generate 4-anilinoquinazoline (B1210976) derivatives. nih.govbeilstein-journals.org This class of compounds is of significant interest due to their proven efficacy as inhibitors of receptor tyrosine kinases (RTKs), which are key targets in cancer therapy. nih.govbeilstein-journals.org

The presence of a 4-fluorophenyl group at the 6-position is also of considerable interest. Aryl substitutions at this position have been shown to modulate the biological activity of quinazoline derivatives. nih.gov The fluorine atom, with its high electronegativity and small size, can influence the electronic properties of the molecule and participate in favorable interactions with biological targets, potentially enhancing binding affinity and metabolic stability. For instance, N-(4-fluorophenyl)quinazolin-4-amine has demonstrated potent anti-inflammatory activity. mdpi.com Furthermore, a related compound, N4-(3-Chloro-4-fluorophenyl)-N6-(3-methoxybenzyl)quinazoline-4,6-diamine, was identified as a promising inhibitor of the MERS-CoV virus. nih.gov

Therefore, the this compound scaffold represents a strategically designed building block for the development of new therapeutic agents, combining a reactive handle for diversification with a substituent known to confer desirable pharmacological properties.

Structure

3D Structure

属性

分子式 |

C14H8ClFN2 |

|---|---|

分子量 |

258.68 g/mol |

IUPAC 名称 |

4-chloro-6-(4-fluorophenyl)quinazoline |

InChI |

InChI=1S/C14H8ClFN2/c15-14-12-7-10(3-6-13(12)17-8-18-14)9-1-4-11(16)5-2-9/h1-8H |

InChI 键 |

CBQNSXJGOYCSOL-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1C2=CC3=C(C=C2)N=CN=C3Cl)F |

产品来源 |

United States |

Structure Activity Relationship Sar Investigations of 4 Chloro 6 4 Fluorophenyl Quinazoline Derivatives

Influence of Substituents on the Quinazoline (B50416) Core's Biological Profile

The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the fused ring system. Modifications at the C-2, C-4, C-6, and C-7 positions have been shown to modulate potency, selectivity, and pharmacokinetic properties.

Halogen atoms play a pivotal role in the biological profile of 4-chloro-6-(4-fluorophenyl)quinazoline derivatives. Their influence stems from their unique electronic and steric properties, which can affect binding affinity, metabolic stability, and reactivity.

The chlorine atom at the C-4 position is a crucial feature, primarily acting as an activated leaving group for nucleophilic aromatic substitution (SNAr) reactions. mdpi.com This reactivity is fundamental for synthesizing a vast library of 4-aminoquinazoline derivatives, where the chlorine is displaced by various amines. researchgate.net Theoretical calculations have shown that the C-4 position is more susceptible to nucleophilic attack than the C-2 position in 2,4-dichloroquinazolines, confirming its higher reactivity. ijpca.org Beyond its synthetic utility, the C-4 substituent directly engages with the hinge region of many protein kinases, making its nature critical for inhibitory activity.

In a series of 4-anilino-6-aminoquinazoline derivatives designed as potential inhibitors of Middle East respiratory syndrome coronavirus (MERS-CoV), the substitution pattern on the 4-anilino moiety was critical for activity. The parent compound, N4-(3-chloro-4-fluorophenyl)-N6-(3-methoxybenzyl)quinazoline-4,6-diamine, demonstrated significant inhibitory effects. researchgate.net SAR studies on the 4-anilino ring revealed that different halogen substitutions significantly impacted potency. researchgate.netnih.gov

| Compound ID | 4-Anilino Ring Substitution | Biological Activity (Anti-MERS-CoV IC₅₀) |

| 1 | 3-Chloro-4-fluoro | 0.284 µM |

| 6 | 4-Bromo | Maintained Potency |

| 7 | 4-Fluoro | Reduced Potency |

| 8 | 3-Chloro | Reduced Potency |

| 11 | 4-Trifluoromethyl | Slightly Improved Potency |

This table is generated based on data presented in the text. researchgate.netnih.gov

These findings highlight that a 3-chloro-4-fluoro substitution pattern on the anilino ring at the C-4 position is highly favorable for this specific biological activity. researchgate.netnih.gov General SAR studies on 4-anilinoquinazolines as tyrosine kinase inhibitors also indicate that electron-withdrawing groups, such as 3-chloro-4-fluoro, on the aniline (B41778) ring are advantageous for antiproliferative activity. ekb.eg

Substitutions at the C-6 and C-7 positions are also vital. The presence of an aryl group at C-2 and a bromine atom at C-6 has been linked to increased antiproliferative action. nih.gov Furthermore, the introduction of electron-donating groups at the C-6 and C-7 positions has been shown to increase the activity of certain quinazoline derivatives. rsc.org In some series, modifications at these positions with groups like morpholine (B109124) alkoxy substituents can lead to novel hydrogen-bond interactions with target enzymes. nih.gov

The introduction of aryl and heteroaryl groups at the C-2 and C-6 positions of the quinazoline scaffold provides a powerful strategy for modulating biological activity, often by accessing additional binding pockets in target proteins or improving physicochemical properties.

At the C-2 position, the presence of a phenyl group has been explored for its role in antiproliferative activity. nih.gov The regiospecific C-2 arylation of quinazolin-4(3H)-ones allows for the creation of a diverse range of derivatives, which is crucial for SAR studies. nih.gov However, some studies suggest that less bulky groups at the C-2 position may be of greater interest for gaining activity in certain contexts, such as for tubulin polymerization inhibitors. nih.gov

The C-6 position has been a particularly fruitful site for modification with aryl and heteroaryl moieties.

6-Aryloxyl Derivatives : A series of 6-aryloxyl substituted quinazolines were designed based on the structure of known kinase inhibitors. SAR studies revealed that compounds with a benzene (B151609) substitution at the C-6 position exhibited better potency than those with a pyridine (B92270) substitution. nih.gov

6-Heteroaryl Derivatives : A novel series of 4-anilino-quinazoline derivatives bearing a 5-substituted furan-2-yl moiety at the C-6 position displayed significantly higher antiproliferative activity on H1975 cancer cells compared to reference drugs like gefitinib (B1684475) and lapatinib. nih.gov

6-Aryl-semicarbazone Derivatives : Inserting an arylidene-semicarbazone moiety at the C-6 position of the quinazoline core led to compounds with remarkable antiproliferative activity, in some cases superior to the reference drug afatinib. nih.gov

These examples demonstrate that the C-6 position can accommodate a variety of bulky aryl and heteroaryl groups, which can be optimized to enhance potency and selectivity against specific cancer cell lines. nih.govnih.govnih.gov

Beyond halogens and complex aryl systems, other functional groups have been systematically investigated to fine-tune the biological activity of quinazoline derivatives.

Methoxy and Amino Groups : Methoxy groups are frequently incorporated at the C-6 and C-7 positions, often as part of a dimethoxy substitution pattern seen in many EGFR inhibitors. rsc.org These electron-donating groups can influence the electronics of the quinazoline ring system and participate in hydrogen bonding. As seen with the anti-MERS-CoV inhibitor N4-(3-chloro-4-fluorophenyl)-N6-(3-methoxybenzyl)quinazoline-4,6-diamine, an amino group at C-6, when further substituted with a methoxybenzyl group, is compatible with potent activity. researchgate.net

Alkynyl Groups : The introduction of alkynyl groups, particularly at the C-6 position, has proven to be a successful strategy for developing potent EGFR kinase inhibitors. A series of C-6 alkynyl-substituted 4-anilinoquinazolines were prepared via Sonogashira reaction. Bioactive assays demonstrated that these modifications were well-tolerated and could lead to highly potent compounds. The 6-hydroxypropynyl-4-anilinoquinazoline derivative, in particular, was identified as a very potent EGFR kinase inhibitor with an IC₅₀ of 14 nM. nih.govresearchgate.netmdpi.com

| Compound ID | C-6 Substitution | Target | Biological Activity (IC₅₀) |

| 5e | 6-hydroxypropynyl | EGFR Kinase | 14 nM |

This table is generated based on data presented in the text. nih.gov

Analysis of Positional Isomerism and Stereochemical Implications on Biological Activity

Positional isomerism, which involves changing the location of a substituent on the quinazoline core or its appended rings, can drastically alter activity. For instance, while substitutions at C-6 and C-7 are common in EGFR inhibitors, moving a key functional group to a different position, such as C-5 or C-8, can lead to a significant loss of potency due to suboptimal interactions with the target protein. nih.gov Studies on related heterocyclic systems like quinolines have shown that different positional isomers exhibit distinct antioxidant and antibacterial activities, with only specific regioisomers showing pharmacologically relevant antiproliferative effects. rsc.org This principle underscores the importance of precise substituent placement on the quinazoline scaffold.

Stereochemical implications, particularly atropisomerism, have emerged as a critical consideration in quinazoline chemistry. Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond, leading to stable, non-superimposable stereoisomers. nih.gov In quinazolin-4-one derivatives, a sterically crowded environment around the N-3 aryl group can restrict bond rotation, allowing for the isolation of individual atropisomers. nih.gov Crucially, these separated atropisomers can display significantly different biological activities. In one study, the separation of atropisomers of a quinazolin-4-one derivative led to the identification of a potent AMPA receptor antagonist, with one isomer binding with high affinity (IC₅₀ = 36 nM) while the other was likely less active. nih.gov This highlights that for derivatives of this compound with hindered rotation, the biological activity may reside predominantly in one stereoisomer. researchgate.netnih.gov

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For 4-anilinoquinazoline (B1210976) derivatives, 3D-QSAR models have been instrumental in understanding the structural requirements for anticancer activity and in designing new, more potent inhibitors.

These models generate steric and electrostatic descriptors based on the three-dimensional alignment of the molecules. By applying statistical methods like Partial Least Squares (PLS), a mathematical relationship between these descriptors and the biological activity (e.g., EGFR kinase inhibition) is established.

Key findings from 3D-QSAR studies on 4-anilinoquinazolines include:

Steric Effects : The models often highlight regions where bulky substituents are either favorable or unfavorable for activity. For example, steric bulk may be preferred in certain regions of the binding pocket to maximize van der Waals interactions, while it may be detrimental in other areas, causing steric clashes.

Electrostatic Effects : The contribution plots from these models identify areas where positive or negative electrostatic potentials are correlated with higher activity. This information guides the placement of electron-donating or electron-withdrawing groups to optimize electrostatic interactions with the target protein.

Molecular docking analyses often complement QSAR studies by providing a visual representation of how the inhibitors bind to the active site of the target, such as the EGFR kinase domain. These studies have confirmed that hydrophobic and hydrogen-bond interactions are key to identifying the active binding sites. The insights gained from QSAR and docking help to rationalize the experimental SAR data and provide a predictive framework for designing novel derivatives with improved potency.

Computational and Theoretical Studies on 4 Chloro 6 4 Fluorophenyl Quinazoline and Analogs

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a pivotal computational tool for predicting the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This technique is instrumental in understanding the binding mechanisms of 4-Chloro-6-(4-fluorophenyl)quinazoline analogs with various protein targets, particularly kinases.

Molecular docking studies on quinazoline (B50416) derivatives frequently target the ATP-binding site of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR). These studies reveal that the quinazoline scaffold is a bioisostere for the adenine (B156593) ring of ATP, enabling it to effectively compete for binding.

For analogs of this compound, docking simulations have elucidated crucial interactions within the kinase hinge region. A key interaction involves the formation of a hydrogen bond between the N1 atom of the quinazoline ring and the backbone NH of a conserved methionine residue (Met793 in EGFR). This interaction is a hallmark of many quinazoline-based kinase inhibitors and is considered essential for potent inhibitory activity.

Further analysis of the binding modes of similar compounds reveals that the substituent at the 4-position of the quinazoline ring often forms additional hydrogen bonds with residues in the active site, such as threonine (Thr790 in EGFR). The 6-substituted phenyl ring, analogous to the 6-(4-fluorophenyl) group, typically extends into a hydrophobic pocket, where it engages in van der Waals and hydrophobic interactions with residues like leucine (B10760876) and valine. The fluorine atom on the phenyl ring can also participate in favorable halogen bonding or other electrostatic interactions, further stabilizing the complex.

Table 1: Predicted Interactions of a this compound Analog in a Kinase ATP Binding Site

| Interacting Ligand Atom/Group | Receptor Residue | Interaction Type |

| Quinazoline N1 | Met793 | Hydrogen Bond |

| 4-Chloro Group | Thr790 | Potential Hydrogen Bond/Halogen Bond |

| 6-(4-fluorophenyl) Ring | Leu718, Val726 | Hydrophobic Interactions |

| Fluorine Atom | Surrounding Residues | Electrostatic/Halogen Bond Interactions |

A primary objective of molecular docking is to estimate the binding affinity between a ligand and its receptor. This is achieved through scoring functions that calculate a score or binding energy, with more negative values generally indicating a stronger interaction.

For quinazoline derivatives, various scoring functions are employed to rank different analogs based on their predicted binding affinities. These scores are often correlated with experimentally determined inhibitory concentrations (IC50 values) to validate the docking protocol. For instance, studies on similar quinazoline-based inhibitors have shown good correlation between docking scores and their biological activities. The binding energy of these compounds is influenced by a combination of factors, including hydrogen bonding, hydrophobic interactions, and electrostatic contributions.

It is important to note that while scoring functions provide a valuable estimation of binding affinity, they are approximations and may not always perfectly predict experimental results. Therefore, these computational predictions are often used in conjunction with other methods, such as molecular dynamics simulations, for a more comprehensive understanding of ligand-protein binding.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of ligand-receptor interactions, offering insights into the stability of the complex and the conformational changes that occur over time.

Simulations of analogous quinazoline-kinase complexes have demonstrated that the key hydrogen bond with the hinge region is often maintained throughout the simulation, highlighting its importance for stable binding. The root-mean-square fluctuation (RMSF) is another parameter analyzed to identify the flexibility of different regions of the protein upon ligand binding. These analyses can reveal which residues play a critical role in accommodating the ligand.

Furthermore, MD simulations allow for a detailed analysis of the dynamic network of non-covalent interactions, including hydrogen bonds, hydrophobic contacts, and water-mediated interactions, providing a more realistic representation of the binding event than static docking poses.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations provide valuable information that complements the insights gained from molecular docking and MD simulations.

For quinazoline derivatives, DFT calculations are employed to optimize the geometry of the ligand and to calculate various electronic properties. These properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a particularly important parameter as it relates to the chemical reactivity and stability of the molecule. A smaller energy gap suggests that the molecule is more reactive. The MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for understanding the nature of intermolecular interactions, such as hydrogen bonding and electrostatic contacts, observed in docking and MD simulations.

DFT calculations have been used to study the electronic properties of similar quinazoline scaffolds, providing a theoretical basis for their observed biological activities. For instance, the calculated atomic charges can help to explain the strength of hydrogen bonds formed with protein residues.

Table 2: Key Parameters from DFT Calculations on a Quinazoline Analog

| Parameter | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to the ability to donate electrons |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability |

| Molecular Electrostatic Potential (MEP) | 3D map of the charge distribution | Identifies electrophilic and nucleophilic regions for intermolecular interactions |

Elucidation of Electronic Structure and Quantum Chemical Descriptors (e.g., HOMO/LUMO)

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and reactive properties of quinazoline derivatives. tandfonline.com By solving approximations of the Schrödinger equation, DFT calculations can determine the distribution of electrons within the molecule, which is crucial for understanding its stability, reactivity, and intermolecular interactions.

Key quantum chemical descriptors derived from these studies include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. asianpubs.org

For quinazoline analogs, the HOMO is typically localized over the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. The analysis of these frontier molecular orbitals helps predict which parts of the molecule are susceptible to electrophilic or nucleophilic attack. researchgate.net Another useful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. researchgate.net In MEP plots, negative potential regions (typically colored red) indicate areas prone to electrophilic attack, while positive regions (blue) are susceptible to nucleophilic attack. researchgate.net

Table 1: Representative Quantum Chemical Descriptors for Quinazoline Analogs

| Descriptor | Typical Calculated Value | Significance |

| HOMO Energy | -6.0 to -7.0 eV | Electron-donating capacity |

| LUMO Energy | -1.5 to -2.5 eV | Electron-accepting capacity |

| HOMO-LUMO Gap (Egap) | 4.0 to 5.0 eV | Chemical reactivity and stability |

Note: Values are illustrative and vary based on the specific analog and computational method.

Theoretical Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR)

Computational methods are also employed to predict the spectroscopic properties of quinazoline derivatives, which can aid in their structural characterization. Time-dependent DFT (TD-DFT) is commonly used to simulate UV-Vis absorption spectra by calculating the electronic transition energies and oscillator strengths. nih.gov Theoretical calculations can assign specific absorption bands to electronic transitions, such as π–π* and n–π* transitions, which are characteristic of aromatic and heterocyclic systems. nih.gov These predictions often show good agreement with experimental spectra. asianpubs.org

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). asianpubs.org By comparing the theoretically predicted NMR spectra with experimental data, researchers can confirm the proposed chemical structures of newly synthesized this compound analogs. nih.gov Discrepancies between calculated and observed spectra can point to incorrect structural assignments or suggest specific conformational effects in solution.

Table 2: Comparison of Theoretical and Experimental Spectroscopic Data for a Quinazoline Core

| Spectroscopic Data | Theoretical Prediction (Example) | Experimental Observation (Example) |

| UV-Vis λmax (nm) | 277, 326 | 280, 330 |

| ¹H NMR Shift (ppm) | 8.35 | 8.41 |

| ¹³C NMR Shift (ppm) | 160.1 | 161.5 |

Note: Data are representative for quinazoline-type structures and serve for illustrative purposes. nih.govnih.gov

In Silico Screening and Rational Drug Design Methodologies

In silico screening and rational drug design have become indispensable in the search for new therapeutic agents based on the quinazoline scaffold. These computational techniques allow for the rapid evaluation of large virtual libraries of compounds, prioritizing those with the highest likelihood of biological activity for synthesis and experimental testing. nih.govacs.org

Molecular docking is a primary tool in this process. It predicts the preferred orientation of a ligand (such as a this compound analog) when bound to a specific biological target, typically a protein or enzyme. researchgate.netnih.gov The docking algorithm calculates a "binding score" or "binding energy," which estimates the strength of the interaction. nih.gov Lower binding energies generally indicate a more stable protein-ligand complex and a higher potential for biological activity. nih.gov

These studies provide detailed insights into the binding mode, identifying key interactions like hydrogen bonds, hydrophobic interactions, and π–π stacking between the quinazoline derivative and amino acid residues in the target's active site. researchgate.net For example, numerous studies have used docking to explore the interactions of quinazoline derivatives with the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR), a well-known target in cancer therapy. nih.govfrontiersin.org

Table 3: Example of Molecular Docking Results for Quinazoline Analogs Against EGFR

| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Example) |

| Analog A | -9.5 | Met793, Leu718 |

| Analog B | -8.8 | Cys797, Thr790 |

| Analog C | -10.2 | Leu844, Asp855 |

Note: The data are hypothetical and illustrate typical outputs from docking studies.

Pharmacophore Modeling and Virtual Ligand Screening

Pharmacophore modeling is another powerful ligand-based drug design strategy used to identify novel quinazoline derivatives. tandfonline.com A pharmacophore model is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target and elicit a response. tandfonline.com These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

The process often begins by aligning a set of known active quinazoline derivatives and identifying their common chemical features. nih.gov This generates a 3D pharmacophore model that can be used as a query to screen large chemical databases (like ASINEX or eMolecules) for molecules that match the model. frontiersin.orgnih.gov This virtual ligand screening approach can efficiently filter millions of compounds down to a manageable number of "hits" for further investigation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are often developed in conjunction with pharmacophore modeling to establish a mathematical relationship between the chemical features of the molecules and their biological activities. tandfonline.comnih.gov These combined approaches not only help in identifying new lead compounds but also provide crucial insights into the structural requirements for optimizing the potency of existing quinazoline-based agents. tandfonline.com

Table 4: Common Pharmacophoric Features for Quinazoline-Based Inhibitors

| Pharmacophoric Feature | Role in Binding |

| Aromatic Ring | π–π stacking with aromatic residues (e.g., Phenylalanine) |

| Hydrogen Bond Acceptor | Forms hydrogen bonds with donor residues (e.g., Lysine, Asparagine) |

| Hydrogen Bond Donor | Forms hydrogen bonds with acceptor residues (e.g., Aspartate) |

| Hydrophobic Group | Occupies hydrophobic pockets in the binding site |

Preclinical Biological Evaluation of 4 Chloro 6 4 Fluorophenyl Quinazoline and Its Analogs

In Vitro Assays for Characterization of Biological Activity

A variety of in vitro assays have been employed to characterize the biological activity of 4-chloro-6-(4-fluorophenyl)quinazoline and its analogs at a cellular and molecular level. These assays are fundamental in elucidating the mechanisms of action and identifying the potential therapeutic applications of these compounds.

The cytotoxic and antiproliferative effects of quinazoline (B50416) derivatives have been extensively studied against various cancer cell lines. These assays are crucial for the initial screening of potential anticancer agents.

Research has demonstrated that quinazoline derivatives exhibit significant antiproliferative activity against a panel of human cancer cell lines. For instance, certain novel quinazolinone derivatives have been synthesized and evaluated for their cytotoxic activities against MCF-7 (breast cancer), A549 (lung cancer), and 5637 (bladder cancer) cell lines using the MTT assay. nih.gov The results indicated that many of these compounds showed moderate activity against the tested cell lines, with some exhibiting appropriate selectivity between tumorigenic and non-tumorigenic cells. nih.gov

In another study, a series of quinazolin-4(3H)-one derivatives were evaluated for their antiproliferative activity in various lung cancer cell lines. Some of these compounds demonstrated broad and effective antiproliferative activity, even against EGFR-TKI-resistant NSCLC cells. mdpi.com Similarly, novel quinazolin-4(3H)-one based inhibitors have shown antiproliferative effects against cancer cells. mdpi.com

The cytotoxic effects of quinazoline derivatives have also been observed in HCT-116 (colon cancer) and MCF-7 cell lines. For example, certain pyrimidine (B1678525) thione derivatives containing a quinazoline moiety were found to induce cytotoxicity in both these cell lines. researchgate.net Furthermore, some quinazoline-sulfonamide hybrids have displayed promising anticancer activity. nih.gov

The following table summarizes the cytotoxic activity of selected quinazoline analogs against various cancer cell lines:

Quinazoline derivatives are well-known for their ability to inhibit various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

Several studies have focused on the design and synthesis of quinazoline derivatives as potent kinase inhibitors. For example, a series of 4-anilinoquinazoline (B1210976) derivatives were developed as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. mdpi.com The 3-chloro-4-fluoro-aniline substituted quinazoline molecules, in particular, showed strong activity. mdpi.com

Furthermore, some quinazolin-4(3H)-one derivatives have been identified as multiple tyrosine kinase inhibitors, showing potent inhibitory activity against CDK2, HER2, and EGFR tyrosine kinases. nih.gov Molecular docking studies have suggested that these compounds can act as both ATP-competitive and non-competitive inhibitors. nih.gov

The quinazoline core is considered a privileged structure for targeting ATP-dependent kinases, with several FDA-approved kinase inhibitors containing this framework. oncotarget.com Novel 2-chloro-4-anilino-quinazoline derivatives have been designed as dual inhibitors of EGFR and VEGFR-2. ekb.eg

The inhibitory activity of selected quinazoline analogs against various kinases is presented in the table below:

To further understand the mechanism of action of quinazoline derivatives, cellular signaling pathway assays are employed. These assays help to determine the downstream effects of enzyme inhibition.

Western blot analysis has been utilized to investigate the effects of quinazoline derivatives on key signaling proteins. For example, treatment of MCF-7 cells with certain sulphonamide-bearing quinazolinone derivatives led to an increase in the levels of p53, Bax, and caspase-7, while the expression of the anti-apoptotic protein Bcl-2 was down-regulated. nih.gov This shift in the Bax/Bcl-2 ratio is indicative of the induction of apoptosis. nih.gov

In another study, a novel 4-aminoquinazoline-2-carboxamide derivative was shown to downregulate the phosphorylation of PAK4 and its downstream targets, LIMK1 and cofilin, in A549 cells. acs.org This compound also reduced the expression of MMP-2 and the phosphorylation of GEF-H1 in a dose-dependent manner. acs.org

Furthermore, some quinazoline derivatives have been shown to inhibit ERK1/2 phosphorylation, a key signaling pathway involved in cell proliferation. nih.gov These findings from cellular signaling assays provide a deeper understanding of the molecular mechanisms underlying the observed biological activities of these compounds.

Quinazoline and its derivatives have demonstrated a broad spectrum of antimicrobial activity, making them promising candidates for the development of new anti-infective agents. sphinxsai.com

A number of studies have reported the synthesis and evaluation of quinazoline derivatives against various bacterial and fungal strains. sphinxsai.comlongdom.org For instance, certain 4-(3H) quinazolinone analogs have been synthesized and screened for their antimicrobial potency. sphinxsai.com The nature and position of substituents on the quinazoline ring have been shown to significantly impact their antibacterial and antifungal activities. sphinxsai.com

In one study, novel quinazoline derivatives were synthesized and their antimicrobial and antifungal activities were evaluated, with some compounds exhibiting promising activity compared to standard drugs. longdom.org Another study focused on 6,8-dibromo-4(3H)quinazolinone derivatives, with some compounds showing potent in vitro antimicrobial and antifungal activity. nih.gov

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound. The table below summarizes the MIC values of selected quinazoline analogs against various microorganisms:

Quinazoline derivatives have also been investigated for their potential anti-inflammatory properties. These studies often involve in vitro cellular models to assess their ability to modulate inflammatory pathways.

A study on novel 3-(4-chlorophenyl)-2-(substituted)quinazolin-4(3H)-one derivatives evaluated their in vitro cyclooxygenase (COX) inhibition activity. researchgate.net Several compounds exhibited an inhibitory profile against both COX-1 and COX-2, with some showing selectivity for COX-2. researchgate.net Additionally, these compounds were assessed for their ability to inhibit the proinflammatory cytokine IL-6, with some demonstrating significant inhibition. researchgate.net

In another investigation, new fluorinated quinazolinone derivatives were synthesized and evaluated for their in vitro anti-inflammatory activity. orientjchem.org Molecular modeling studies suggested that these compounds could strongly interact with the COX-2 binding sites. orientjchem.org The anti-inflammatory potential of quinazoline derivatives has also been highlighted in broader reviews of their biological activities. nih.gov

In Vivo Animal Model Studies (Excluding Human Clinical Trials)

While in vitro studies provide valuable initial data, in vivo animal models are essential for evaluating the efficacy and pharmacokinetic properties of potential drug candidates in a whole-organism setting.

A study on a novel 4-Hydroxyquinazoline (B93491) derivative, B1, which was identified as a potent PARP inhibitor, included in vivo evaluation. mdpi.com In this study, B1 was shown to significantly suppress tumor growth at a specific dose in an animal model. mdpi.com An acute toxicity study also confirmed its safety in this preclinical model. mdpi.com

Another study involving 4-(phenylamino)quinazoline derivatives with acrylamide (B121943) groups reported improved antitumor activity in vivo. ekb.eg These in vivo studies are a critical step in the drug development pipeline, bridging the gap between in vitro findings and potential clinical applications.

Following a comprehensive review of publicly available scientific literature, there is no specific preclinical biological data available for the compound “this compound” concerning its efficacy in xenograft models, its ability to modulate disease progression in relevant animal models, or associated pharmacodynamic biomarker analysis.

While the broader class of quinazoline derivatives has been the subject of extensive research in oncology, leading to the development of several approved anticancer agents, the specific compound does not appear to have published preclinical data within the scope of this inquiry. Research in this area is ongoing, and future studies may elucidate the preclinical profile of this particular chemical entity.

Future Perspectives and Emerging Research Directions for 4 Chloro 6 4 Fluorophenyl Quinazoline Derivatives

Strategic Development of Next-Generation Quinazoline-Based Therapeutic Candidates

The development of future quinazoline-based drugs is moving beyond single-target agents towards more sophisticated therapeutic strategies. A key approach is the principle of molecular hybridization, where the 4-Chloro-6-(4-fluorophenyl)quinazoline core is combined with other known pharmacologically active moieties. rsc.orgnih.gov This strategy aims to create hybrid molecules with synergistic or multi-target activities, potentially leading to enhanced potency and a reduced likelihood of drug resistance. nih.gov For instance, combining the quinazoline (B50416) scaffold with fragments known to interact with different biological targets can result in a single molecule capable of modulating multiple pathways involved in a complex disease like cancer. rsc.orgfrontiersin.org

Another critical strategy involves detailed structure-activity relationship (SAR) studies. mdpi.comnih.gov By systematically modifying the substituents at various positions on the quinazoline ring, medicinal chemists can fine-tune the compound's pharmacological profile. mdpi.comnih.gov For example, substitutions at the 2, 4, and 6-positions of the quinazoline nucleus have been shown to be crucial for activities such as anticancer and antimicrobial effects. mdpi.commdpi.com The goal is to optimize efficacy, selectivity, and pharmacokinetic properties, thereby creating drug candidates with improved therapeutic windows. This meticulous process of structural optimization is essential for advancing promising lead compounds into clinical development. nih.gov

The development of agents that can overcome drug resistance is also a major focus. rsc.org Many current therapies, particularly in oncology, eventually fail due to the emergence of resistance mechanisms. mdpi.com Next-generation quinazoline derivatives are being designed to inhibit targets that are implicated in resistance or to act on multiple targets simultaneously, making it more difficult for cancer cells to develop resistance. rsc.orgnih.gov

Exploration of Novel Biological Targets and Uncharted Disease Indications

While quinazoline derivatives have been extensively studied for their anticancer properties, often targeting protein kinases like the Epidermal Growth Factor Receptor (EGFR), future research is aimed at exploring a wider range of biological targets. mdpi.com This expansion opens up the possibility of treating a host of other diseases.

Researchers are investigating the potential of these compounds in neurology, with studies suggesting that certain quinazoline derivatives may act as neuroprotective agents, potentially offering new treatments for conditions like Alzheimer's and Parkinson's diseases by reducing neuroinflammation. ontosight.ai The antiviral potential of this class of compounds is also a significant area of emerging research. mdpi.com For example, specific 4-anilino-6-aminoquinazoline derivatives, which share a structural resemblance to the this compound scaffold, have been identified as potent inhibitors of the Middle East Respiratory Syndrome Coronavirus (MERS-CoV). nih.govresearchgate.net This discovery highlights the potential for developing broad-spectrum antiviral agents from the quinazoline template.

Furthermore, the anti-inflammatory and immunomodulatory properties of quinazolines are being explored for autoimmune diseases and other inflammatory conditions. wisdomlib.orgmdpi.com A novel quinazoline derivative, SH-340, has shown potential in treating atopic dermatitis by enhancing skin barrier functions and inhibiting pro-inflammatory signaling pathways. mdpi.com The diverse pharmacological activities reported for quinazolines, including anticonvulsant, antidiabetic, and antimicrobial effects, suggest that many more therapeutic applications are yet to be discovered. mdpi.commdpi.comwisdomlib.org

Table 1: Investigational Therapeutic Areas for Quinazoline Derivatives

| Therapeutic Area | Potential Disease Indication |

|---|---|

| Oncology | Non-small cell lung cancer, Breast cancer, Colon cancer mdpi.commdpi.comijpba.info |

| Neurology | Alzheimer's disease, Parkinson's disease ontosight.ai |

| Infectious Diseases | MERS-CoV, Hepatitis C, Bacterial Infections mdpi.comnih.gov |

| Inflammatory Diseases | Atopic Dermatitis, Rheumatoid Arthritis wisdomlib.orgmdpi.com |

Synergistic Integration of Advanced Computational and Experimental Methodologies

The discovery and development of new drugs is being significantly accelerated by the integration of computational methods with traditional experimental techniques. nih.govopenmedicinalchemistryjournal.com In the context of this compound derivatives, in silico approaches are playing a pivotal role in rational drug design. co-ac.com

Computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) studies allow researchers to predict how different structural modifications will affect a compound's binding affinity to a specific biological target. nih.govopenmedicinalchemistryjournal.comnih.gov Molecular docking simulations, for instance, can provide insights into the binding modes of quinazoline derivatives within the active site of enzymes like EGFR or PARP-1, guiding the design of more potent inhibitors. nih.govrsc.org QSAR models establish a mathematical relationship between the chemical structure and biological activity, enabling the prediction of the potency of novel, unsynthesized compounds. nih.gov

Furthermore, computational methods are extensively used for virtual screening of large compound libraries to identify new hits with desired pharmacological properties. openmedicinalchemistryjournal.comnih.gov In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another crucial tool that helps in the early stages of drug discovery to assess the drug-likeness of candidate molecules, thereby reducing the likelihood of late-stage failures. nih.govresearchgate.net This synergy between computational prediction and experimental validation—synthesis followed by in vitro and in vivo testing—creates a more efficient and cost-effective drug discovery pipeline, allowing for the rapid identification and optimization of promising quinazoline-based therapeutic candidates. nih.govresearchgate.net

Table 2: Computational Tools in Quinazoline Drug Discovery

| Computational Method | Application |

|---|---|

| Molecular Docking | Predicts ligand-receptor binding modes and energies. nih.govrsc.orgresearchgate.net |

| QSAR | Relates chemical structure to biological activity to predict potency. nih.govnih.gov |

| Virtual Screening | Screens large databases of compounds to identify potential hits. openmedicinalchemistryjournal.comnih.gov |

| ADMET Prediction | Assesses pharmacokinetic and toxicity profiles of drug candidates. nih.govresearchgate.net |

Current Challenges and Future Opportunities in Quinazoline-Centric Medicinal Chemistry Research

Despite the immense therapeutic potential of quinazoline derivatives, several challenges remain in their development. A primary obstacle is the emergence of drug resistance, particularly in cancer therapy, where tumors can develop mutations that render drugs ineffective. rsc.orgmdpi.com Additionally, achieving high selectivity for the intended biological target over other related proteins is crucial to minimize off-target effects and improve the safety profile of new drugs. mdpi.com Translating promising preclinical results into successful clinical outcomes is another significant hurdle, as many candidates fail in clinical trials despite showing potent activity in laboratory settings. rsc.org

However, these challenges also present significant opportunities for innovation. The development of multi-target ligands and hybrid molecules offers a promising strategy to combat drug resistance. nih.gov By simultaneously inhibiting multiple pathways essential for disease progression, these advanced compounds can create a higher barrier for the development of resistance. rsc.org The quest for greater selectivity provides an impetus for leveraging advanced computational and structural biology techniques to design molecules that fit precisely into the target's binding site, minimizing interactions with other proteins.

The vast chemical space of the quinazoline scaffold remains largely unexplored, offering endless possibilities for the discovery of novel compounds with unique biological activities. mdpi.com As our understanding of disease biology deepens, new molecular targets will be identified, providing fresh avenues for the application of quinazoline-based therapeutics. mdpi.com The continued synergy between computational chemistry, synthetic chemistry, and biology will undoubtedly unlock the full potential of this privileged scaffold, paving the way for the development of innovative medicines to treat a wide range of human diseases. nih.gov

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Chloro-6-(4-fluorophenyl)quinazoline during synthesis?

- Methodological Answer : Researchers must wear PPE (protective goggles, gloves, lab coats) and work in well-ventilated fume hoods. Use sealed systems like gloveboxes for volatile intermediates. Waste should be segregated into halogenated organic containers and disposed via certified hazardous waste services. Cross-contamination is minimized using filter pipette tips and dedicated labware .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm regiochemistry of substituents via H/C NMR (e.g., aromatic proton splitting patterns).

- X-ray Crystallography : Resolve ambiguity in substituent positioning, as demonstrated for 2-(4-chlorophenyl)-4-phenyl-1,2-dihydroquinazoline (bond angles: 84.97° between phenyl and quinazoline rings) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., exact mass 291.9978 Da for related metabolites) .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be optimized?

- Methodological Answer :

- Catalyst Screening : Use NbO to facilitate Pudovick reactions, improving stereoselectivity in heterocyclic systems .

- Stepwise Functionalization : Introduce fluorophenyl groups early to avoid steric hindrance in later stages, as shown in multi-step syntheses of AZD8931 (2–5% overall yield) .

- Temperature Control : Cyclization reactions at 313 K in ethanol enhance purity (>95%) .

Q. How should contradictory biological activity data for quinazoline derivatives be analyzed?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., 4-fluorophenyl vs. 2-chlorophenyl) on target binding. For example, sulfonamide groups on histamine HR ligands improve affinity by 10-fold .

- Control Experiments : Validate apoptosis induction using caspase-3 assays with EP128265 (EC < 1 µM) while testing off-target effects via kinase profiling .

- Data Triangulation : Cross-reference electrochemical data (e.g., redox potentials from cyclic voltammetry) with DFT-computed HOMO/LUMO gaps to explain reactivity discrepancies .

Q. What computational strategies predict the electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Model redox behavior (e.g., ferrocenyl-substituted quinazolinones show one-electron oxidation at +0.45 V vs. Ag/AgCl) .

- Molecular Docking : Simulate binding to tyrosine kinases using crystal structures (PDB: 1M17) to prioritize derivatives for synthesis .

- Solvent Effects : Apply PCM models to predict solubility trends in polar aprotic solvents (e.g., DMSO > ethanol) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。